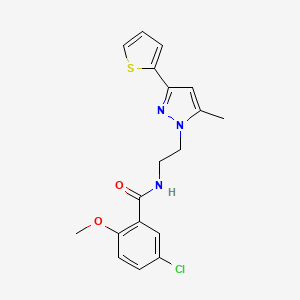

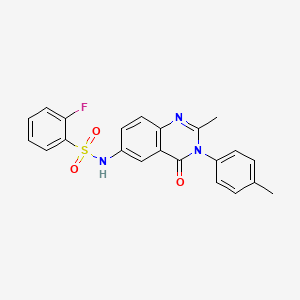

2-溴-5-(2-氟苄氧基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazine derivatives often involves multi-step reactions with various precursors and reagents. For instance, the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine was achieved through a substitution reaction and ring buckling reaction starting from commercially available 2,3-dichloropyrazine . Similarly, 2-Bromo-5-(2-fluorobenzyloxy)pyrazine could be synthesized through a halogenation reaction followed by a nucleophilic substitution with a 2-fluorobenzyl alcohol derivative.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further functionalized with various substituents. The presence of bromo and fluoro substituents in the compound of interest suggests potential for interactions such as hydrogen bonding or halogen bonding, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. For example, the synthesis of difunctionalized 3-pyrazolidinones from α-bromoenal and monosubstituted hydrazine involves a formal [3 + 2] annulation, which is catalyzed by an N-Heterocyclic Carbene (NHC) . The brominated trihalomethylenones discussed in another paper serve as precursors for various pyrazoles through cyclocondensation and nucleophilic substitution reactions . These reactions highlight the versatility of pyrazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be influenced by their substituents. For instance, the photophysical properties of 2-pyrazoline derivatives were found to be structure-dependent, with emissions occurring between 310 nm and 370 nm . The introduction of halogen substituents such as bromo and fluoro groups can affect the compound's absorption and emission spectra, as well as its reactivity and stability.

科学研究应用

醛糖还原酶抑制

2-溴-5-(2-氟苄氧基)吡嗪衍生物已被合成并评估为醛糖还原酶的有效抑制剂,醛糖还原酶是参与糖尿病并发症管理的关键酶。这些衍生物表现出对猪晶状体醛糖还原酶的显着体外抑制作用,并对糖尿病大鼠中山梨糖醇的积累产生体内抑制作用,表明在治疗糖尿病相关疾病中具有临床开发潜力 (Negoro 等人,1998)。

抗增殖活性

对含有 2-溴-5-(2-氟苄氧基)吡嗪衍生物的混合配体芳基酰肼和 N 供体杂环路易斯碱 Cu(II) 配合物的研究表明,它们对各种人类肿瘤细胞系具有显着的抗增殖作用。这些配合物作为治疗卵巢癌和结直肠癌等癌症的潜在治疗剂显示出前景 (Sutradhar 等人,2017)。

抗病毒特性

与 2-溴-5-(2-氟苄氧基)吡嗪相关的吡嗪并吡嗪衍生物已显示出对多种病毒的有效抗病毒活性,包括麻疹、流感和单纯疱疹,表明它们在开发抗病毒疗法中的潜力 (Verini 等人,1975)。

合成和表征

该领域的进一步研究导致了基于 4-溴-2-氟苯甲醛的氟化苯并噻吩和吡唑啉的合成和表征,这可能为开发具有独特性质的药物和材料开辟新途径 (Jagadhani 等人,2015)。

光电应用

二吡咯并吡嗪 (DPP) 衍生物的合成,涉及二卤吡咯并吡嗪的区域选择性胺化反应,已被探索用于有机光电材料的潜在应用。这些衍生物显示出在有机发光二极管和太阳能电池等器件中使用的前景 (Meti 等人,2017)。

缓蚀

对吡嗪衍生物的研究,包括与 2-溴-5-(2-氟苄氧基)吡嗪相关的衍生物,揭示了它们作为钢表面缓蚀剂的潜力。这些研究提供了对使这些化合物有效保护金属表面免受腐蚀的分子相互作用和特性的见解 (Saha 等人,2016)。

安全和危害

The safety data sheet for a similar compound, “2-Bromo-5-(3-fluorobenzyloxy)pyrazine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-bromo-5-[(2-fluorophenyl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPXNZYWKXJFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CN=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2-fluorobenzyloxy)pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

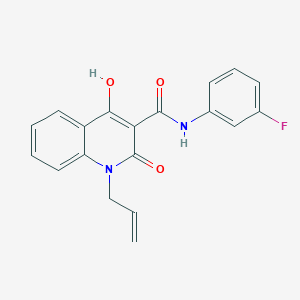

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)

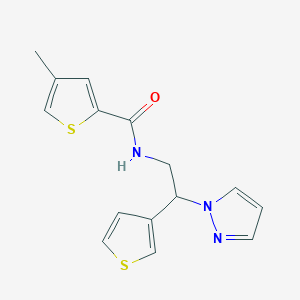

![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)

![3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)

![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)